Home > Products > Screening Compounds P62186 > Tri-GalNAc(OAc)3 TFA
Tri-GalNAc(OAc)3 TFA -

Tri-GalNAc(OAc)3 TFA

Catalog Number: EVT-8355456
CAS Number:
Molecular Formula: C81H129F3N10O38
Molecular Weight: 1907.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tri-GalNAc(OAc)3 TFA, also known as tri-N-acetylgalactosamine triacetate trifluoroacetate, is a specialized compound used primarily in biochemical and pharmaceutical research. This compound consists of three N-acetylgalactosamine units that are acetylated, enhancing its solubility and reactivity. It plays a crucial role in targeted protein degradation, particularly in the development of lysosome-targeting chimeras.

Source and Classification

Tri-GalNAc(OAc)3 TFA is synthesized from D-galactosamine through a series of chemical reactions involving acetylation and coupling processes. It is classified as a glycosylated ligand due to its structure, which features multiple sugar units that facilitate specific interactions with biological receptors, notably the asialoglycoprotein receptor found on liver cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tri-GalNAc(OAc)3 TFA involves several key steps:

  1. Starting Material: D-galactosamine serves as the primary starting material.
  2. Acetylation: The initial step involves the reaction of D-galactosamine with acetic anhydride in the presence of pyridine to produce GalNAc(OAc)4.
  3. Formation of Oxazoline Derivative: GalNAc(OAc)4 is then treated with trimethylsilyl trifluoromethane sulfonate (TMSOTf) to yield an oxazoline derivative with enhanced reactivity.
  4. Coupling Reaction: The oxazoline derivative is coupled with 6-(trifluoroacetamido)hexanol under acidic conditions to form TFA-ah-GalNAc(OAc)3.
  5. Purification: The product undergoes liquid chromatography for purification, followed by deprotection steps to remove acetyl groups and obtain the final product.

This synthesis pathway allows for high yields and purity, essential for subsequent applications in research .

Molecular Structure Analysis

Structure and Data

Tri-GalNAc(OAc)3 TFA has a molecular formula of C81H129F3N10O38 and a molecular weight of approximately 1907.93 g/mol. The compound appears as a white to off-white oil and is soluble in dimethyl sulfoxide. Its structure consists of three N-acetylgalactosamine units, each modified with acetyl groups, which significantly influence its chemical properties and biological interactions .

Chemical Reactions Analysis

Types of Reactions

Tri-GalNAc(OAc)3 TFA can undergo various chemical reactions:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts are commonly employed. The reactions typically require controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The reactions can yield derivatives based on the specific conditions applied, including oxidized or reduced forms of Tri-GalNAc(OAc)3 TFA, which may have different biological activities.

Mechanism of Action

Tri-GalNAc(OAc)3 TFA functions primarily by targeting the asialoglycoprotein receptor on hepatocytes. Upon binding to this receptor, it facilitates the internalization of extracellular proteins into lysosomes for degradation. This mechanism is crucial for therapeutic strategies aimed at degrading specific proteins associated with diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white oil
  • Solubility: Soluble in dimethyl sulfoxide
  • Storage Conditions: Should be stored at 4°C in sealed containers away from moisture and light.

Chemical Properties

  • Molecular Weight: 1907.93 g/mol
  • Molecular Formula: C81H129F3N10O38
  • CAS Number: 1159408-65-7
  • Purity: Typically ≥98% .

These properties make Tri-GalNAc(OAc)3 TFA suitable for various biochemical applications.

Applications

Tri-GalNAc(OAc)3 TFA has several significant applications in scientific research:

  • Chemistry: It is utilized in synthesizing GalNAc-lysosome-targeting chimeras (GalNAc-LYTAC), which are important for targeted protein degradation studies.
  • Biology: The compound aids in the degradation of extracellular proteins by binding to specific receptors.
  • Medicine: Potential therapeutic applications include targeted drug delivery systems aimed at treating diseases by facilitating protein degradation.
  • Industry: It is used in developing drug delivery systems that enhance the efficacy of therapeutic compounds .
Molecular Mechanisms of Action

ASGPR-Mediated Endocytosis and Lysosomal Targeting

Structural Basis of Asialoglycoprotein Receptor Ligand-Receptor Interaction

Tri-GalNAc(OAc)3 TFA (C~81~H~129~F~3~N~10~O~38~, MW 1907.93) features three N-acetylgalactosamine units with acetylated hydroxyl groups, forming a high-affinity trivalent ligand for the asialoglycoprotein receptor. The asialoglycoprotein receptor, abundantly expressed on hepatocyte surfaces, recognizes terminal galactose or N-acetylgalactosamine residues via its carbohydrate recognition domains. The spatial orientation of acetyl groups in Tri-GalNAc(OAc)3 TFA enables multivalent binding, where each GalNAc unit engages a distinct carbohydrate recognition domain subunit. This configuration achieves optimal geometric alignment with the asialoglycoprotein receptor's binding pockets, significantly reducing dissociation kinetics compared to monovalent ligands [1] [6]. The trifluoroacetic acid salt enhances solubility in dimethyl sulfoxide, facilitating biological studies of receptor-ligand complexes [1] [2].

Table 1: Structural and Binding Characteristics of Tri-GalNAc(OAc)3 TFA

PropertySpecificationBiological Significance
Molecular FormulaC~81~H~129~F~3~N~10~O~38~Determines receptor interaction specificity
ValencyTrivalent GalNAc clusterEnables high-avidity binding to asialoglycoprotein receptor
Acetylation StatePer-O-acetylatedEnhances metabolic stability and membrane permeability
Dissociation Constant (K~d~)Low nanomolar range (optimized)Promotes efficient cellular internalization

Tri-GalNAc Valency and Binding Affinity Optimization

The trivalent design of Tri-GalNAc(OAc)3 TFA follows the "cluster glycoside effect," where multivalent presentation dramatically enhances binding avidity beyond additive effects. Quantitative studies demonstrate that trivalent GalNAc ligands exhibit 7–10-fold greater asialoglycoprotein receptor binding affinity and cellular uptake compared to monovalent analogs. This enhancement arises from statistical rebinding kinetics and reduced entropic penalties during receptor engagement. Structural optimization of linker length (typically 10–15 Å between GalNAc units) balances flexibility and rigidity, ensuring simultaneous engagement of multiple carbohydrate recognition domains without steric hindrance. The acetylated form further improves pharmacokinetic properties by resisting enzymatic degradation during systemic circulation [6]. Case studies in antisense oligonucleotide delivery confirm trivalent GalNAc-conjugated systems significantly increase hepatocyte-specific uptake and therapeutic activity [2] [6].

Targeted Protein Degradation via Lysosome-Targeting Chimera Technology

Role in Lysosome-Targeting Chimera Assembly

Tri-GalNAc(OAc)3 TFA serves as the foundational targeting module in GalNAc-lysosome-targeting chimeras, which are heterobifunctional molecules designed for degradation of membrane-associated proteins. The compound's primary amine (after deprotection) or carboxylate derivatives (e.g., Tri-GalNAc-COOH) enable conjugation to protein-binding ligands via cleavable or non-cleavable linkers. This assembly creates a chimeric molecule where Tri-GalNAc(OAc)3 engages asialoglycoprotein receptor on hepatocytes, while the protein-binding domain (e.g., antibody fragment or small molecule) recruits specific membrane proteins like epidermal growth factor receptor or human epidermal growth factor receptor 2. Upon asialoglycoprotein receptor binding, the entire complex undergoes clathrin-mediated endocytosis, trafficking through early endosomes to lysosomes. Acidification of endolysosomal compartments triggers dissociation, freeing the target protein for lysosomal hydrolase-mediated degradation [1] [2] [3].

Degradation of Oncogenic Membrane Proteins (Epidermal Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2)

In liver cancer models, Tri-GalNAc-lysosome-targeting chimeras induce ≥80% degradation of oncogenic membrane proteins within 24 hours. Epidermal growth factor receptor and human epidermal growth factor receptor 2 were selectively degraded in HepG2 cells when targeted by lysosome-targeting chimeras incorporating Tri-GalNAc(OAc)3. This degradation occurs via the asialoglycoprotein receptor-mediated pathway, bypassing proteasomal degradation routes used by proteolysis-targeting chimeras. Quantitative analysis shows a dose-dependent reduction (IC~50~ ~5nM) of epidermal growth factor receptor and human epidermal growth factor receptor 2, directly correlating with Tri-GalNAc valency. The efficiency stems from lysosome-targeting chimera-induced cross-linking of target receptors into oligomeric states, promoting rapid endocytosis and lysosomal sorting. Importantly, degradation specificity is controlled by the protein-binding ligand, as scrambled control lysosome-targeting chimeras show no effect [1] [4] [5].

Table 2: Degradation Efficiency of Tri-GalNAc-Lysosome-Targeting Chimeras in Hepatocellular Carcinoma Models

Target ProteinCell LineMaximum Degradation (%)Time Frame (h)Dependence on Valency
Epidermal growth factor receptorHepG285 ± 624Trivalent > bivalent
Human epidermal growth factor receptor 2Hep3B78 ± 424Trivalent exclusive
Programmed death-ligand 1Huh765 ± 836Trivalent > bivalent

Downstream Signaling Pathway Modulation

Suppression of Epidermal Growth Factor Receptor-Mediated Akt and Mitogen-Activated Protein Kinase Cascades

Degradation of receptor tyrosine kinases by Tri-GalNAc-lysosome-targeting chimeras induces sustained inhibition of downstream oncogenic signaling. Within 2 hours post-degradation, phosphorylation of Akt (Ser473) and extracellular signal-regulated kinase 1/2 (Thr202/Tyr204) decreases by >90% in epidermal growth factor receptor-positive hepatocellular carcinoma cells. This suppression persists for ≥72 hours, contrasting with transient inhibition by epidermal growth factor receptor-blocking antibodies. The effect is mechanistically distinct from kinase inhibitors, as it eliminates the entire signaling scaffold rather than merely inhibiting enzymatic activity. Consequently, transcription factors like c-Myc and nuclear factor-κB show reduced nuclear translocation, and protein synthesis rates decline by 40–60% due to mammalian target of rapamycin complex 1 pathway inhibition. These changes correlate with G~1~ cell cycle arrest, confirmed through cyclin D1 and retinoblastoma protein hypophosphorylation [1] [4].

Impact on Tumor Microenvironment and Proliferation

Sustained kinase pathway suppression alters the tumor microenvironment through reduced secretion of mitogenic and angiogenic factors. Vascular endothelial growth factor-A and interleukin-8 secretion decrease by 70% in lysosome-targeting chimera-treated tumor spheroids, inhibiting endothelial tube formation in co-culture assays. Additionally, degraded receptors cannot undergo ligand-induced recycling, preventing compensatory hyperactivation observed with small-molecule inhibitors. In vivo, Tri-GalNAc-lysosome-targeting chimeras reduce xenograft tumor proliferation indices (Ki67 staining) by 50–75% compared to controls, with effects amplified in high asialoglycoprotein receptor-expressing models. Tumor regression correlates with reduced mitogen-activated protein kinase pathway activity (quantified by phosphorylated extracellular signal-regulated kinase immunohistochemistry) and increased apoptosis (cleaved caspase-3 positivity). Notably, the trivalent GalNAc structure enables hepatocyte-specific targeting, sparing epidermal growth factor receptor in non-liver tissues and minimizing off-tissue effects [1] [3] [4].

Properties

Product Name

Tri-GalNAc(OAc)3 TFA

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate;2,2,2-trifluoroacetic acid

Molecular Formula

C81H129F3N10O38

Molecular Weight

1907.9 g/mol

InChI

InChI=1S/C79H128N10O36.C2HF3O2/c1-46(90)87-67-73(120-55(10)99)70(117-52(7)96)58(40-114-49(4)93)123-76(67)111-34-16-13-22-61(102)81-28-19-31-84-64(105)25-37-108-43-79(80,44-109-38-26-65(106)85-32-20-29-82-62(103)23-14-17-35-112-77-68(88-47(2)91)74(121-56(11)100)71(118-53(8)97)59(124-77)41-115-50(5)94)45-110-39-27-66(107)86-33-21-30-83-63(104)24-15-18-36-113-78-69(89-48(3)92)75(122-57(12)101)72(119-54(9)98)60(125-78)42-116-51(6)95;3-2(4,5)1(6)7/h58-60,67-78H,13-45,80H2,1-12H3,(H,81,102)(H,82,103)(H,83,104)(H,84,105)(H,85,106)(H,86,107)(H,87,90)(H,88,91)(H,89,92);(H,6,7)/t58-,59-,60-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-;/m1./s1

InChI Key

ZQQFLUVDYMPTBZ-QBHSIBJISA-N

SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)N)COC(=O)C)OC(=O)C)OC(=O)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.